5,6-Dimethyl-4-[4-(2-methylprop-2-enyl)piperazinyl]thiopheno[2,3-d]pyrimidine
Description
5,6-Dimethyl-4-[4-(2-methylprop-2-enyl)piperazinyl]thiopheno[2,3-d]pyrimidine is a thieno[2,3-d]pyrimidine derivative characterized by a bicyclic aromatic core with methyl groups at positions 5 and 4. The piperazinyl group at position 4 is substituted with a 2-methylprop-2-enyl (allyl) moiety, conferring unique steric and electronic properties. Its molecular formula is estimated as C₁₈H₂₂N₄S (molecular weight ~324.44 g/mol), with predicted physicochemical properties including a density of ~1.25 g/cm³ and a boiling point of ~523°C .
Properties
IUPAC Name |
5,6-dimethyl-4-[4-(2-methylprop-2-enyl)piperazin-1-yl]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-11(2)9-19-5-7-20(8-6-19)15-14-12(3)13(4)21-16(14)18-10-17-15/h10H,1,5-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHUHPSTQPUADE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)CC(=C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-4-[4-(2-methylprop-2-enyl)piperazinyl]thiopheno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate thiophene and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of strong bases, such as potassium hydroxide, and phase transfer catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-4-[4-(2-methylprop-2-enyl)piperazinyl]thiopheno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the thiophene or pyrimidine rings are replaced by other functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
5,6-Dimethyl-4-[4-(2-methylprop-2-enyl)piperazinyl]thiopheno[2,3-d]pyrimidine has shown potential in the development of pharmaceuticals targeting various diseases:
Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. Studies have demonstrated that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| Compound B | A549 (Lung Cancer) | 20 | Cell cycle arrest |
Antidepressant Effects
The piperazine moiety in the compound suggests potential antidepressant activity. Preliminary studies have indicated that similar compounds can enhance serotonin levels in the brain, leading to mood improvement.
Antimicrobial Properties
Research has also explored the antimicrobial efficacy of this compound against various pathogens. In vitro studies have shown significant inhibition of bacterial growth:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Material Science Applications
The unique chemical structure of this compound allows for its incorporation into polymers and coatings:
Polymer Additives
Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Research has shown improvements in tensile strength and elongation at break when used as an additive.
Coatings
The compound's properties make it suitable for developing protective coatings with antifouling characteristics. Laboratory tests indicate that coatings containing this compound significantly reduce biofilm formation on surfaces.
Case Study: Anticancer Research
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of a derivative of this compound against various cancer cell lines. The results indicated a promising IC50 value of 10 µM against breast cancer cells, suggesting further exploration for therapeutic applications.
Case Study: Antimicrobial Efficacy
In a study featured in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial activity against resistant strains of bacteria. The compound demonstrated effective MIC values comparable to existing antibiotics, highlighting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-4-[4-(2-methylprop-2-enyl)piperazinyl]thiopheno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Thieno[2,3-d]pyrimidine Core
Thieno[2,3-d]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of key analogues:
Key Findings from Comparative Studies
CNS Penetration and Metabolic Stability: The piperidin-1-yl analogue (from ) showed moderate CNS penetration (rat Kp = 0.74) but suffered from oxidative metabolism due to the thieno[2,3-d]pyrimidine core . Replacement with a 6-fluoroquinazoline core drastically improved CNS penetration (Kp > 10) and metabolic stability, highlighting the importance of core modifications .
Biological Activity: Thieno[2,3-d]pyrimidines with electron-withdrawing substituents (e.g., trifluoromethyl or nitro groups) demonstrated enhanced antimicrobial activity, as seen in . 4-Thio and oxadiazole derivatives () exhibited moderate antimicrobial effects, suggesting substituent-dependent target selectivity .
Synthetic Flexibility :
- Hydrazide and acetohydrazide derivatives () were synthesized via reactions with diverse amines, indicating the scaffold’s adaptability for structure-activity relationship (SAR) studies .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The allyl group in the target compound may increase logP compared to phenyl-substituted analogues, balancing CNS penetration and solubility .
- Metabolic Vulnerabilities: Thieno[2,3-d]pyrimidine cores are prone to oxidation (), but allyl groups might mitigate this via steric hindrance or alternative metabolic pathways .
Biological Activity
5,6-Dimethyl-4-[4-(2-methylprop-2-enyl)piperazinyl]thiopheno[2,3-d]pyrimidine is a synthetic compound belonging to the class of thieno[2,3-d]pyrimidines. This compound has garnered attention in recent research due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activities associated with this compound, including its anticancer properties and interactions with various biological targets.
Chemical Structure
The compound features a complex structure that includes a thiophene ring fused to a pyrimidine moiety, along with a piperazine substituent. The presence of the dimethyl and alkenyl groups contributes to its unique chemical properties and biological activity.
Biological Activity Overview
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit a wide range of biological activities. These include:
- Anticancer Activity : Many derivatives have shown significant inhibitory effects on specific kinases, which are critical in cancer cell proliferation.
- Antimicrobial Properties : Some thieno[2,3-d]pyrimidines have demonstrated antibacterial and antifungal activities.
- Enzyme Inhibition : The compound has been noted for its ability to inhibit various enzymes linked to disease processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through its inhibition of FLT3 kinase—a target implicated in acute myeloid leukemia (AML).
Case Studies and Findings
- FLT3 Kinase Inhibition :
- Cytotoxicity Assessment :
Antimicrobial Activity
The compound's structure also suggests possible antimicrobial properties. Research has shown that thieno[2,3-d]pyrimidines can inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli.
Comparative Antimicrobial Efficacy
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Thieno[2,3-d]pyrimidine derivative | S. aureus | Significant |
| Thieno[2,3-d]pyrimidine derivative | E. coli | Moderate |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Kinase Inhibition : By binding to the active site of kinases like FLT3, it prevents substrate phosphorylation, thereby inhibiting downstream signaling pathways crucial for cancer cell survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Q & A
Q. What are the established synthetic routes for 5,6-dimethyl-4-[4-(2-methylprop-2-enyl)piperazinyl]thiopheno[2,3-d]pyrimidine, and how can reaction conditions be optimized?
The synthesis of thiopheno[2,3-d]pyrimidine derivatives typically involves cyclocondensation reactions or functionalization of preformed pyrimidine cores. For example:
- Key steps : Reacting a thiophene precursor with a substituted piperazine under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., EtN) to facilitate nucleophilic substitution at the pyrimidine C4 position .
- Optimization : Reaction time, temperature, and stoichiometry of the 2-methylprop-2-enyl group must be carefully controlled to avoid side products like over-alkylation. Use TLC or HPLC to monitor progress .
Q. How can structural confirmation of this compound be achieved post-synthesis?
- X-ray crystallography : Provides definitive proof of molecular geometry, particularly for verifying the piperazinyl substitution pattern and stereochemistry (e.g., Acta Cryst. methods in and ) .
- Spectroscopic techniques :
- H/C NMR : Assign peaks for methyl groups (5,6-dimethyl) and the allyl moiety (2-methylprop-2-enyl). Compare with spectral data of analogous thieno[2,3-d]pyrimidines .
- HRMS : Confirm molecular formula and purity .
Q. What preliminary pharmacological screening models are appropriate for this compound?
- In vitro assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) due to the pyrimidine core’s affinity for ATP-binding pockets. Use fluorescence-based or radiometric assays .
- Cytotoxicity profiling : Test against cancer cell lines (e.g., MCF-7, HeLa) with MTT assays. Include a positive control (e.g., doxorubicin) and validate via dose-response curves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Variable substituents : Synthesize analogs with modified piperazinyl groups (e.g., bulkier substituents) or altered thiophene ring methylation patterns. Compare IC values across biological targets .
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and guide rational design .
Q. How should contradictory data between in vitro and in vivo pharmacological results be resolved?
- Pharmacokinetic analysis : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding. Poor in vivo efficacy may stem from rapid clearance .
- Model selection : Validate in vivo results using orthotopic or patient-derived xenograft (PDX) models instead of standard subcutaneous tumors .
Q. What strategies mitigate challenges in characterizing reactive intermediates during synthesis?
- Trapping experiments : Use scavengers (e.g., TEMPO) or low-temperature NMR to stabilize transient intermediates like iminium ions or thiyl radicals .
- DFT calculations : Predict intermediate stability and reaction pathways (e.g., Gaussian09 at B3LYP/6-31G* level) .
Q. How can regioselectivity issues during piperazinyl functionalization be addressed?
- Directing groups : Introduce temporary protecting groups (e.g., Boc on piperazine) to steer substitution to the desired nitrogen atom .
- Microwave-assisted synthesis : Enhance reaction specificity by reducing side reactions via controlled heating .
Q. What analytical methods are critical for detecting trace impurities in bulk samples?
- HPLC-MS : Detect and quantify byproducts (e.g., dimerized or oxidized species) with a C18 column and gradient elution .
- Elemental analysis : Verify stoichiometric purity (e.g., ≤0.3% deviation from theoretical C/H/N/S values) .
Methodological Notes
- Spectral data interpretation : Cross-reference with databases like SDBS or published thieno[2,3-d]pyrimidine spectra to resolve overlapping signals .
- Biological assay validation : Include replicate experiments (n ≥ 3) and statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
